n,n'-Dipropylethylenediamine

Description

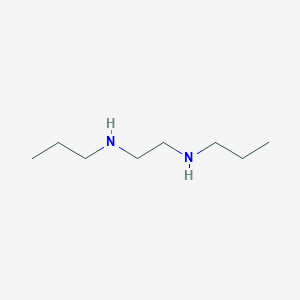

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-5-9-7-8-10-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATUKUMHBXZSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902730 | |

| Record name | NoName_3281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17361-75-0 | |

| Record name | N,N'-DIPROPYLETHYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dipropylethylenediamine and Its Derivatives

Established Synthetic Pathways for N,N'-Dipropylethylenediamine

Traditional methods for the synthesis of this compound have been well-documented and rely on fundamental organic reactions.

One of the most common methods is the reductive amination of ethylenediamine (B42938) with propanal. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process first involves the formation of a Schiff base intermediate through the condensation of ethylenediamine with two equivalents of propanal. The subsequent reduction of the diimine intermediate, typically with a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation, yields the final this compound product. wikipedia.orgsemanticscholar.org

Another widely used approach is the direct N-alkylation of ethylenediamine with propyl halides , such as 1-bromopropane (B46711) or 1-chloropropane. youtube.comlibretexts.org This nucleophilic substitution reaction involves the attack of the amine groups of ethylenediamine on the electrophilic carbon of the propyl halide. youtube.com A significant challenge with this method is controlling the degree of alkylation, as over-alkylation can lead to the formation of tri- and tetra-substituted products, as well as quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org To favor the desired N,N'-disubstituted product, reaction conditions such as the stoichiometry of the reactants and the choice of base are crucial.

A less common but effective method is the reduction of N,N'-dipropyloxamide . acs.org This process involves the synthesis of the corresponding dialkyloxamide, which is then reduced using a strong reducing agent like lithium aluminum hydride to afford this compound.

Furthermore, a one-step reaction involving the continuous mixing of ethylenediamine with a methyl alkyl ketone, such as acetone, followed by hydrogenation in the presence of a catalyst, can produce secondary alkyl amine derivatives of ethylenediamine. google.com

Table 1: Established Synthetic Pathways for this compound

| Synthetic Pathway | Reactants | Key Intermediates/Reagents | General Yields |

|---|---|---|---|

| Reductive Amination | Ethylenediamine, Propanal | Schiff base, Sodium borohydride/H₂ with catalyst | Good to Excellent |

| N-Alkylation | Ethylenediamine, Propyl halide | Base (e.g., K₂CO₃) | Variable, risk of over-alkylation |

| Reduction of Oxamide | N,N'-Dipropyloxamide | Lithium aluminum hydride | Good |

| Reaction with Ketone | Ethylenediamine, Acetone | H₂ with hydrogenation catalyst | Good |

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N,N'-dialkylethylenediamines. A significant advancement is the catalytic N-alkylation of ethylenediamine with alcohols . researchgate.netresearchgate.net This "borrowing hydrogen" methodology utilizes alcohols, such as propanol, as alkylating agents in the presence of a catalyst. researchgate.net The reaction proceeds through the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. This approach is advantageous as it uses readily available and less toxic alcohols and produces water as the only byproduct, enhancing its green credentials. Various catalytic systems, including those based on copper-nickel oxides (CuO-NiO/γ-Al₂O₃) and ruthenium complexes, have been shown to be effective for this transformation. researchgate.netresearchgate.net

Synthesis of N-Alkylated and Substituted Ethylenediamine Analogs

The synthesis of derivatives of this compound, including other N-alkylated and backbone-functionalized analogs, is crucial for tuning the properties of the molecule for specific applications.

Controlling the regioselectivity of the N-alkylation of ethylenediamine is a key challenge in synthesizing unsymmetrically substituted or selectively substituted derivatives. rsc.orgd-nb.info The reaction of ethylenediamine with alkylating agents can lead to a mixture of mono-, di-, tri-, and tetra-alkylated products. researchgate.net The degree of alkylation can be controlled by carefully manipulating the reaction conditions, such as the molar ratio of the reactants, the reaction temperature, and the catalyst used. researchgate.netresearchgate.net For instance, using a stoichiometric amount of the alkylating agent or a selective catalyst can favor the formation of the desired N,N'-disubstituted product. scispace.com

The ethylenediamine backbone can be functionalized to introduce a variety of chemical groups, leading to a diverse range of derivatives. acs.orgresearchgate.netrsc.orggoogle.com One common strategy involves the reaction of N,N'-disubstituted ethylenediamines with aldehydes or ketones to form imidazolidine (B613845) derivatives. semanticscholar.orgresearchgate.net This reaction is typically reversible and provides a route to five-membered heterocyclic rings. The backbone can also be modified by starting with a functionalized ethylenediamine derivative or by performing reactions on the ethylene (B1197577) bridge, although this is less common.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. alfa-chemistry.comnih.govmdpi.com

A key aspect of this is the use of alcohols as alkylating agents instead of alkyl halides. researchgate.net This approach improves atom economy and avoids the formation of halide waste salts. wikipedia.org The use of heterogeneous catalysts , such as supported metal oxides, is another green strategy. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste and cost.

Furthermore, the development of solvent-free reaction conditions is a significant step towards greener synthesis. rsc.orgpeerj.com For example, the condensation of amines with aldehydes to form imines, a key step in reductive amination, can often be carried out without a solvent, sometimes with microwave assistance to accelerate the reaction. nih.govpeerj.com

Table 2: Green Chemistry Approaches in this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |

|---|---|---|

| Use of Renewable Feedstocks/Less Hazardous Reagents | Using alcohols instead of alkyl halides for alkylation. researchgate.net | Reduces toxicity and waste. |

| Catalysis | Employing recyclable heterogeneous catalysts (e.g., CuO-NiO/γ-Al₂O₃). researchgate.net | Reduces waste and improves efficiency. |

| Atom Economy | "Borrowing hydrogen" methodology with alcohols. researchgate.net | Maximizes the incorporation of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries/Solvent-Free Synthesis | Performing reactions neat or in greener solvents. peerj.com | Reduces solvent waste and exposure to hazardous substances. |

Coordination Chemistry of N,n Dipropylethylenediamine As a Ligand

Ligand Design and Denticity

N,N'-Dipropylethylenediamine, systematically named N,N'-dipropylethane-1,2-diamine, is a symmetrical diamine ligand. Its structure features two secondary amine nitrogen atoms separated by a two-carbon ethylene (B1197577) bridge, with each nitrogen atom substituted with an n-propyl group. These structural elements are crucial in defining its behavior as a ligand in coordination chemistry.

Bidentate Chelation Characteristics

The presence of two nitrogen donor atoms, each possessing a lone pair of electrons, allows this compound to function as a bidentate ligand. It coordinates to a single metal center through these two nitrogen atoms, forming a stable five-membered ring structure known as a chelate ring. livedna.netosti.gov This chelation results in complexes that are generally more thermodynamically stable than analogous complexes formed with monodentate amine ligands, a phenomenon known as the chelate effect. osti.gov

The coordination of both nitrogen atoms to a metal ion is a defining characteristic, leading to a predictable N,N-donor set. This chelation is fundamental to its use in creating a variety of coordination compounds. For instance, in complexes with metals like palladium(II), ligands derived from substituted ethylenediamines act as bidentate N,N'-donors. researchgate.net

Conformational Flexibility and Steric Effects in Metal Binding

The coordination of this compound is significantly influenced by both conformational flexibility and steric effects.

Steric Effects: The n-propyl groups attached to the nitrogen atoms are a key feature of this ligand, introducing significant steric bulk around the metal center. This steric hindrance can affect several aspects of the metal complex:

Coordination Number and Geometry: The size of the propyl groups can limit the number of other ligands that can bind to the metal center and can influence the preferred coordination geometry to minimize steric repulsions. nih.gov

Reactivity: The steric shielding provided by the propyl groups can protect the metal center from attack, influencing the reactivity and stability of the complex. nih.gov

Complex Formation: The bulkiness can favor the formation of certain types of structures over others. For example, the steric demands of N,N'-dialkyl-substituted ethylenediamine (B42938) ligands can influence the assembly of bridged polynuclear complexes. rsc.org

Formation of Metal Complexes

This compound reacts with various transition metal salts to form coordination complexes. These can be categorized as either homoleptic, containing only one type of ligand, or heteroleptic, containing a mixture of different ligands.

Transition Metal Coordination Complexes

The ligand readily forms complexes with transition metals, particularly those that favor amine coordination, such as nickel(II), copper(II), and palladium(II). researchgate.netrsc.orgnih.gov The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent.

Homoleptic complexes are those in which the central metal ion is coordinated only to ligands of the same type. doubtnut.com For this compound, a homoleptic complex would have the general formula [M(this compound)n]x+, where 'n' is typically 2 or 3 depending on the metal and its preferred coordination number. For example, an octahedral metal(II) ion might form a [M(this compound)3]2+ complex.

The general synthesis for such complexes involves reacting a labile metal salt (e.g., chlorides, perchlorates, or nitrates) with the appropriate stoichiometric amount of the this compound ligand in a solvent like ethanol (B145695) or acetonitrile. mdpi.com While the formation of homoleptic complexes with this compound is theoretically straightforward, specific examples of their synthesis and characterization are not prominent in the surveyed literature, with research often focusing on more complex heteroleptic systems.

Heteroleptic complexes contain more than one type of ligand bound to the central metal ion. nih.govnih.gov The steric bulk of this compound can make it a suitable primary ligand for the synthesis of heteroleptic complexes, where the remaining coordination sites are occupied by smaller co-ligands.

A notable example is the synthesis of a nickel(II) complex with this compound (abbreviated as N,N'-Pren) and an azido (B1232118) (N₃⁻) co-ligand. rsc.org

Below is a table summarizing the details of this representative heteroleptic complex.

| Complex Formula | Metal Ion | Ligands | Key Structural Feature |

| trans-catena-Ni(N,N′-Pren)₂(μ₁,₃-N₃) | Ni(II) | This compound (N,N'-Pren), Azide (N₃⁻) | 1D polymer chain with end-to-end azido bridges |

Main Group Metal Complexation

While the coordination chemistry of dpen with transition metals is more extensively studied, its interaction with main group metals is also of significant interest. These complexes are relevant in various fields, including catalysis and materials science. The coordination of dpen to main group metal centers can lead to the formation of discrete molecular complexes or polymeric structures, depending on the metal, counter-ion, and stoichiometry. For instance, the reaction of dpen with main group metal halides or alkyls can result in the substitution of labile ligands to form dpen complexes. The reactivity and structure of these complexes are influenced by the Lewis acidity of the metal center and the steric bulk of the propyl groups on the dpen ligand. rsc.org

Although specific studies focusing exclusively on this compound with a wide array of main group metals are not extensively documented in the provided results, the principles of coordination chemistry suggest that dpen would form stable complexes with elements such as lithium, magnesium, and aluminum. The formation of these complexes is driven by the electrostatic attraction between the metal ion and the lone pairs of the nitrogen atoms, as well as the chelate effect.

Characterization of Coordination Geometries

The coordination geometry of metal complexes containing the this compound ligand is dictated by several factors, including the electronic configuration and size of the metal ion, the steric constraints imposed by the propyl groups of the ligand, and the nature of other co-ligands present in the coordination sphere.

Commonly observed coordination geometries for metal complexes with bidentate diamine ligands like dpen include:

Tetrahedral: For smaller metal ions or when steric hindrance from other ligands is significant, a tetrahedral geometry can be adopted. askfilo.com

Square Planar: This geometry is often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). The dpen ligand would occupy two adjacent coordination sites.

Octahedral: In the presence of two additional bidentate ligands or four monodentate ligands, an octahedral geometry is common. The dpen ligand will coordinate in a cis fashion. mdpi.com

Trigonal Bipyramidal: This five-coordinate geometry can occur, particularly with certain metal ions and ligand sets that favor this arrangement. rsc.org

A new geometric parameter, τ₄, has been proposed as a simple metric to quantitatively evaluate the geometry of four-coordinate complexes, helping to distinguish between tetrahedral and square planar geometries. rsc.org

Stability and Dynamics of this compound Metal Complexes

The stability and dynamic behavior of metal complexes containing this compound are crucial aspects of their coordination chemistry, influencing their reactivity and potential applications.

Thermodynamic Stability Studies of Chelate Complexes

The formation of a chelate ring by the bidentate this compound ligand significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate amine ligands. This increased stability is known as the chelate effect. mathabhangacollege.ac.infiveable.meshivajichk.ac.in The stability of these complexes is quantified by their stability constants (log K), with higher values indicating greater stability. fiveable.me

Several factors influence the thermodynamic stability of dpen complexes:

Size of the Chelate Ring: this compound forms a five-membered chelate ring with a metal ion, which is one of the most stable ring sizes due to minimal ring strain. dalalinstitute.comscribd.com

Number of Chelate Rings: The presence of the dpen chelate ring inherently stabilizes the complex. mathabhangacollege.ac.inshivajichk.ac.in

Steric Hindrance: The propyl groups on the nitrogen atoms can introduce steric hindrance, which may slightly reduce the stability of the complex compared to less substituted ethylenediamine ligands. mathabhangacollege.ac.indalalinstitute.com

The stability of metal chelates generally follows the Irving-Williams series for divalent first-row transition metal ions: Pd > Cu > Ni > Co > Zn > Cd > Fe > Mn > Mg. scribd.com

Kinetic Aspects of Complex Formation and Ligand Exchange

The kinetics of complex formation and ligand exchange are fundamental to understanding the reactivity of this compound complexes. scielo.org.zasemanticscholar.org Ligand substitution reactions on metal complexes can proceed through various mechanisms, including associative, dissociative, or interchange pathways. solubilityofthings.com

The rate of complex formation is influenced by the nature of the metal ion, the solvent, and the presence of other ligands. For instance, the formation of lanthanide(III) complexes with similar multidentate ligands has been shown to be relatively slow and can be followed by conventional spectrophotometry. elsevierpure.com

Ligand exchange reactions, where dpen is either introduced or replaced in the coordination sphere, are important for catalytic cycles and other dynamic processes. scielo.org.zasemanticscholar.org The rate of these exchanges can be determined using techniques like spectrophotometry, often under pseudo-first-order conditions. semanticscholar.orgsamipubco.com The kinetics of ligand exchange can be influenced by factors such as the concentration of the incoming ligand and the temperature. semanticscholar.orgsamipubco.com For some systems, the ligand exchange process can be biphasic, involving more than one step. scielo.org.zasemanticscholar.org The activation parameters, such as activation energy, enthalpy, and entropy, can be determined from temperature-dependent kinetic studies and provide insight into the reaction mechanism. samipubco.comnih.gov

Influence of the Chelate Effect on Complex Stability

The chelate effect is a primary driving force for the formation and stability of this compound metal complexes. mathabhangacollege.ac.indalalinstitute.com This effect is largely entropic in origin. When a bidentate ligand like dpen replaces two monodentate ligands, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS), which makes the Gibbs free energy change (ΔG) more negative and thus favors the formation of the chelate complex. fiveable.medalalinstitute.comscribd.com

The magnitude of the chelate effect is influenced by:

The number of chelate rings: More rings lead to greater stability. mathabhangacollege.ac.inshivajichk.ac.in

The size of the chelate rings: Five- and six-membered rings are generally the most stable. shivajichk.ac.indalalinstitute.comscribd.com

The rigidity of the ligand: More rigid ligands can lead to a less favorable entropic contribution.

The increased stability of chelated complexes makes them less prone to dissociation compared to their non-chelated counterparts. shivajichk.ac.in This enhanced stability is a key feature that is exploited in many of their applications.

Electronic and Redox Properties of this compound Ligated Systems

The electronic properties of the this compound ligand, particularly its electron-donating ability, significantly influence the electronic structure and redox behavior of the resulting metal complexes. rsc.org The nitrogen lone pairs of dpen donate electron density to the metal center, affecting the metal's d-orbital energies and, consequently, the complex's spectroscopic and electrochemical properties.

The introduction of redox-active ligands into transition metal complexes can lead to novel redox behavior as these ligands can act as electron reservoirs. rsc.org While dpen itself is not typically considered a redox-active ligand in the same vein as quinones or dithiolenes, its coordination can stabilize different oxidation states of the metal center. nih.gov The redox potential of a metal complex is sensitive to the nature of the ligands in its coordination sphere. nih.gov For example, the electron-donating properties of dpen can make the metal center more electron-rich, potentially shifting its redox potentials to more negative values compared to complexes with less donating ligands.

The study of the redox behavior of these complexes is often carried out using techniques like cyclic voltammetry. rsc.org This method can reveal the potentials at which the metal center undergoes oxidation or reduction and whether these processes are reversible. In some cases, the ligand itself can be involved in redox processes, although for simple diamines like dpen, the redox activity is typically centered on the metal. The electronic properties of the ligand can be systematically tuned by modifying its structure, for instance, by introducing electron-withdrawing or -donating substituents, which in turn modulates the redox properties of the metal complex. mdpi.com

Catalytic Applications Involving N,n Dipropylethylenediamine and Its Metal Complexes

Polymerization Processes

Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures and molecular weights. The success of these techniques often relies on the selection of a specific ligand to coordinate with a metal catalyst, thereby tuning its reactivity and controlling the polymerization process.

In copper-mediated ATRP, for instance, a variety of nitrogen-based ligands are commonly employed. These ligands, by coordinating to the copper center, modulate the equilibrium between the active and dormant polymer chains, which is crucial for achieving controlled polymerization. However, a review of the literature did not yield specific examples or data tables detailing the use of N,N'-dipropylethylenediamine as a ligand in ATRP or other controlled polymerization methods like RAFT. Research in this area has predominantly focused on other multidentate amine ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-aminoethyl)amine (B1216632) (TREN).

Heterogeneous Catalysis and Supported this compound Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. A common strategy in this field is to immobilize a homogeneous catalyst, such as a metal-ligand complex, onto a solid support. Materials like silica, alumina, and various polymers are often used as supports due to their high surface area and stability.

The immobilization of a ligand like this compound, or its metal complexes, onto a solid support would be a viable strategy for creating a heterogeneous catalyst. This would involve anchoring the ligand to the support material, followed by complexation with a catalytically active metal. Despite the potential for such applications, there is a lack of specific studies reporting the synthesis, characterization, and catalytic performance of supported this compound systems. Research on supported catalysts has explored a wide array of other ligands, but this compound does not appear to be a focus of these investigations.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. This involves elucidating the elementary steps of the catalytic cycle, identifying the active catalytic species, and determining kinetic parameters such as the turnover frequency (TOF). The TOF represents the number of substrate molecules converted per catalytic site per unit of time and is a key metric for catalyst efficiency.

Detailed mechanistic studies and the reporting of turnover frequencies are common for many catalytic systems. However, for reactions potentially catalyzed by this compound complexes, there is no available information in the scientific literature that provides insights into their catalytic cycles or data on their turnover frequencies. Such studies are essential for comparing the efficacy of a catalyst and for the rational design of more efficient catalytic systems.

Spectroscopic and Structural Characterization of N,n Dipropylethylenediamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of each atom within the N,N'-dipropylethylenediamine molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl, propyl, and amine groups.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons on carbons adjacent to the nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield) compared to the more shielded protons of the terminal methyl groups. The integration of the peak areas corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons, following the n+1 rule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (a) | 0.9 | Triplet | 6H |

| -CH₂- (b) | 1.5 | Sextet | 4H |

| -NH-CH ₂- (c) | 2.5 | Triplet | 4H |

| -CH ₂-CH ₂- (d) | 2.7 | Singlet | 4H |

| -NH - (e) | 1.3 (broad) | Singlet | 2H |

Note: Predicted values are based on spectral database information for similar structures and general chemical shift principles. The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically produce a single peak. This allows for the direct observation of the carbon skeleton.

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dependent on the electronic environment of the carbon atoms. Carbons bonded to electronegative nitrogen atoms are deshielded and resonate at higher chemical shift values.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (a) | ~11 |

| -C H₂- (b) | ~23 |

| -NH-C H₂- (c) | ~52 |

| -C H₂-C H₂- (d) | ~50 |

Note: These are estimated chemical shifts based on analogous structures and empirical prediction tools. Actual experimental values may differ.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguous structural assignment, especially for more complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. primescholars.comresearchgate.net For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals to the signals of the carbons they are directly bonded to. For instance, the triplet at ~2.5 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~52 ppm in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. primescholars.comresearchgate.net This is instrumental in piecing together the molecular fragments. For example, the protons of the methyl group (-CH₃) would show a correlation to the adjacent methylene (B1212753) carbon (-CH₂-) and the carbon attached to the nitrogen (-NH-CH₂-), confirming the propyl group's connectivity to the nitrogen.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their environment, providing a characteristic "fingerprint" of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational frequencies of the bonds within the molecule.

For this compound, the key functional groups that give rise to characteristic IR absorption bands are the N-H, C-H, C-N, and C-C bonds.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium-Weak |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-H Bend | Methylene and Methyl | 1350 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration, potentially showing signs of hydrogen bonding. The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of the C-H stretching vibrations of the ethyl and propyl chains.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the symmetric C-H stretching modes, which may be weak in the FT-IR spectrum.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its definitive identification and structural analysis.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, also known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. For this compound, which is a saturated amine, the primary electronic transitions are expected to occur in the ultraviolet region of the electromagnetic spectrum. These transitions typically involve the promotion of a non-bonding electron (n) from a nitrogen atom to an anti-bonding sigma orbital (σ*).

Saturated amines like this compound are characterized by n → σ* transitions. These transitions are generally of low intensity and occur at wavelengths below 200 nm, which is in the far UV region. The presence of two nitrogen atoms in the ethylenediamine (B42938) backbone may lead to through-bond interactions that could slightly shift the absorption maximum compared to a simple monoamine.

In a typical UV-Vis spectrum of a saturated diamine in a non-polar solvent, a single, low-intensity absorption band would be anticipated in the region of 180-200 nm. The molar absorptivity (ε) for such transitions is usually low, often in the range of 100 to 1000 L·mol⁻¹·cm⁻¹. In contrast, diamines with extended conjugated systems exhibit absorption peaks at longer wavelengths, such as a maximum at 310 nm corresponding to a π-π* transition. researchgate.net

The position and intensity of the absorption maximum can be influenced by the solvent. In protic solvents, such as water or alcohols, the non-bonding electrons on the nitrogen atoms can engage in hydrogen bonding with solvent molecules. This interaction stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift, meaning the absorption maximum moves to a shorter wavelength.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent Effects |

| n → σ* | ~180-200 | Hypsochromic shift in protic solvents |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure of compounds by analyzing their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.orgnih.gov For this compound, ESI-MS would typically be performed in the positive ion mode, where the two nitrogen atoms are readily protonated to form a doubly charged ion, [M+2H]²⁺, or a singly charged ion, [M+H]⁺.

The fragmentation of the protonated molecule in the gas phase, often induced by collision-induced dissociation (CID), can provide valuable structural information. For N,N'-dialkylaminoethanols, a related class of compounds, the fragmentation pathways in ESI-MS/MS are well-defined. nih.gov For this compound, the expected fragmentation would involve the cleavage of C-C and C-N bonds.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would be the cleavage of the C-C bond of the ethyl bridge, leading to the formation of characteristic fragment ions. The presence of the propyl groups would also lead to fragmentation pathways involving the loss of propene or propyl radicals. The fragmentation of phenethylamines and tryptamines often involves α-cleavage and β-cleavage processes, which could also be anticipated for this compound. mdpi.com

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | Varies | Propene (C₃H₆) |

| [M+H]⁺ | Varies | Propylamine (C₃H₉N) |

| [M+H]⁺ | Varies | Ethylene (B1197577) (C₂H₄) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique that is well-suited for the analysis of a wide range of molecules, including small organic compounds. nih.govacs.org In MALDI-ToF MS, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the desorption and ionization of the analyte.

For small amine molecules like this compound, direct analysis by MALDI-ToF MS can be challenging due to potential interference from matrix ions in the low mass range. To overcome this, derivatization with a charged tag can be employed to shift the mass of the analyte to a higher, interference-free region of the spectrum. nih.gov For instance, a positively charged tag can be attached to the amine functional groups, significantly improving the sensitivity and allowing for detection in the low femtomole range. nih.gov

The resulting MALDI-ToF spectrum would show a prominent peak corresponding to the derivatized [M+H]⁺ ion. The high mass accuracy of ToF analyzers allows for the precise determination of the molecular weight of the derivatized compound.

Table 3: Potential MALDI-ToF MS Analysis Strategy for this compound

| Analytical Strategy | Expected Outcome |

| Derivatization with a charged tag | Shifts the analyte signal to a higher m/z range, avoiding matrix interference and enhancing sensitivity. |

| Use of a suitable matrix | Co-crystallization with a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) to facilitate ionization. |

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org To perform this analysis, a single crystal of this compound or a derivative would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution, from which the atomic positions can be deduced.

While a crystal structure for this compound is not available in the public domain, the crystal structure of the closely related ethylenediamine dihydrochloride (B599025) has been determined. koreascience.kr In this structure, the ethylenediamine molecule adopts a trans conformation. It is expected that this compound would also exhibit a preference for a trans conformation of the ethylenediamine backbone to minimize steric hindrance between the two propyl groups. The molecule would likely crystallize in a common space group, such as P2₁/c. koreascience.kr

The analysis would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 4: Representative Crystallographic Data for Ethylenediamine Dihydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.44 |

| b (Å) | 6.88 |

| c (Å) | 9.97 |

| β (°) | 92 |

| C-C distance (Å) | 1.54 |

| C-N distance (Å) | 1.48 |

| C-C-N bond angle (°) | 109.07 |

| Data from the crystal structure of ethylenediamine dihydrochloride. koreascience.kr |

Powder X-ray Diffraction for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify the crystalline phases present in a bulk sample and to determine their relative abundances. mdpi.comlambdatechs.com The sample is ground into a fine powder, and the diffraction pattern is collected over a range of angles. The resulting diffractogram is a fingerprint of the crystalline material.

For this compound, PXRD would be used to confirm the phase purity of a synthesized batch. The experimental diffraction pattern would be compared to a reference pattern from a database or a pattern simulated from a known crystal structure. researchgate.net Each crystalline phase has a unique set of d-spacings and relative intensities, allowing for its unambiguous identification. acs.org

The technique is also valuable for studying polymorphism, which is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of a compound will have distinct PXRD patterns.

Table 5: Application of PXRD to this compound Systems

| Application | Description |

| Phase Identification | Comparison of the experimental PXRD pattern with reference patterns to confirm the identity of the compound. researchgate.net |

| Purity Analysis | Detection of crystalline impurities, which would appear as additional peaks in the diffraction pattern. |

| Polymorph Screening | Identification of different crystalline forms of the compound. |

Computational Chemistry Investigations of N,n Dipropylethylenediamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov It is a foundational technique for predicting a wide range of molecular properties from the electron density.

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. ajchem-a.comnih.gov For N,N'-Dipropylethylenediamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure. nih.govijcce.ac.ir This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure describes the distribution and energy of electrons within the molecule. DFT provides detailed information on this structure, which is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govijcce.ac.ir

Table 1: Predicted Structural Parameters for an Optimized this compound Geometry (Illustrative) This table presents typical, illustrative data that would be obtained from a DFT geometry optimization. Actual values would be specific to the chosen computational method.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (ethyl bridge) | 1.54 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | C-N-C | 112° |

| Dihedral Angle | N-C-C-N | ~60° (gauche conformation) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. ajchem-a.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides an example of the kind of data generated from an FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | +0.5 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 6.3 eV | LUMO Energy - HOMO Energy |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. nih.govresearchgate.net MEPs are color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comdeeporigin.com Green or yellow areas represent regions of neutral or near-zero potential. wolfram.com

For this compound, an MEP map would be expected to show regions of high electron density (red) localized around the two nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for interaction with electrophiles. The hydrogen atoms of the alkyl chains would likely show regions of positive potential (blue).

Computational methods can accurately predict spectroscopic data, which can be used to validate experimental results or to understand the spectra of unknown compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. ijcce.ac.irnih.gov Comparing calculated shifts with experimental data can aid in the structural confirmation of this compound and its derivatives. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λ_max) observed in a UV-Vis spectrum. researchgate.netresearchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how computational data is typically presented alongside experimental values for validation.

| Spectroscopic Data | Atom/Transition | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | -CH₂- (ethyl bridge) | 48.5 | 47.9 |

| ¹H NMR Chemical Shift (ppm) | -N-H | 1.5 | 1.3 |

| UV-Vis λ_max (nm) | n → σ* | 210 | 205 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. nih.govmdpi.com For this compound, MD simulations could be used to explore its conformational landscape in different solvents, study its interactions with other molecules, or understand its behavior at interfaces. These simulations are particularly useful for systems too large or complex for quantum mechanical methods alone. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is defined by partitioning the crystal's electron density into molecular fragments. core.ac.uk

Key features of this analysis include:

d_norm surface: This surface is mapped with a color scale (blue for long contacts, white for van der Waals separation, and red for short contacts) to highlight regions involved in intermolecular interactions. researchgate.netgithub.io

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction (e.g., H···H, C···H, N···H) to the total Hirshfeld surface. github.iomdpi.com This allows for a detailed understanding of the forces governing the crystal packing. nih.govmdpi.com

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows a typical breakdown of intermolecular contacts for a molecule like this compound in a crystal lattice.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 65.2% | Dominant van der Waals forces. |

| N···H / H···N | 18.5% | Represents hydrogen bonding interactions. |

| C···H / H···C | 16.3% | Weaker C-H···π or van der Waals contacts. |

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. While specific computational studies focusing exclusively on the reaction mechanisms and energetics of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of structurally related aliphatic amines, such as ethylenediamine (B42938) and other N-alkylated derivatives. These studies offer a framework for understanding how computational methods can elucidate reaction pathways, transition states, and the energetic landscapes of reactions involving diamines.

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the geometries of reactants, intermediates, products, and transition states. mdpi.commdpi.com Such calculations can map out the entire potential energy surface of a reaction, providing critical insights that are often difficult to obtain through experimental means alone. nih.gov For molecules like this compound, this would involve modeling reaction coordinates for processes such as N-alkylation, oxidation, or complexation with metal ions.

A key aspect of these computational studies is the determination of activation energies (Ea) and reaction enthalpies (ΔH). The activation energy, which is the energy barrier that must be overcome for a reaction to occur, is crucial for predicting reaction rates. By calculating the energy of the transition state relative to the reactants, computational models can explain why certain reaction pathways are favored over others. For instance, in the atmospheric degradation of the parent molecule, ethylenediamine, initiated by hydroxyl (OH) radicals, theoretical calculations can determine the branching ratios for H-abstraction from the NH2 versus the CH2 groups by comparing the respective activation barriers. acs.org

Furthermore, computational analysis can shed light on the thermodynamic stability of various species involved in a reaction. For example, the C−H bond dissociation energy (BDE) is a critical parameter in understanding radical reactions. Theoretical studies on a range of aliphatic amines have been used to calculate C-H BDEs, revealing how N-alkylation affects radical stability. acs.org These calculations have shown that while there is a significant stabilization of the radical at the α-carbon due to the adjacent nitrogen, further alkylation on the nitrogen or carbon atoms results in only minor changes to this stabilization energy. acs.org This type of data is invaluable for predicting the regioselectivity of reactions involving hydrogen atom abstraction from molecules like this compound.

The table below illustrates the kind of data that can be generated from computational studies on simple alkylamines, providing foundational knowledge applicable to more complex derivatives.

| Compound | C-H Bond Dissociation Energy (α to N) (kJ mol⁻¹) | Radical Stabilization Energy (kJ mol⁻¹) |

| Methylamine | 388 ± <10 | ~51 |

| Dimethylamine | Not specified in source | <4 kJ mol⁻¹ increase from methylamine |

| Trimethylamine | 372 ± 10 | <4 kJ mol⁻¹ increase from methylamine |

| Ethylamine | Not specified in source | <4 kJ mol⁻¹ increase from methylamine |

| Triethylamine | 381 ± 10 | <4 kJ mol⁻¹ increase from methylamine |

| Data derived from theoretical calculations and experimental comparisons for simple alkylamines. acs.org |

Chirality and Stereochemical Aspects in N,n Dipropylethylenediamine Research

Synthesis of Chiral N,N'-Dipropylethylenediamine Derivatives

The synthesis of chiral this compound derivatives can be approached through several strategic pathways, primarily involving the use of chiral precursors or asymmetric synthesis methodologies. A common method involves starting from readily available chiral building blocks, such as amino acids, to introduce the desired stereochemistry. For instance, enantiopure diamines can be synthesized from natural or unnatural amino acids, which already possess a defined stereogenic center.

Another effective strategy is the asymmetric addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. This method allows for a high degree of stereochemical control in the formation of the diamine backbone. For example, the synthesis of a structurally related chiral 1,3-diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, was achieved in good yield through the reduction of the corresponding amide, which was obtained from the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester mdpi.com. A similar approach could be adapted for the synthesis of chiral this compound.

Furthermore, the direct alkylation of a chiral diamine precursor provides a straightforward route to this compound derivatives. For example, the synthesis of N,N'-Bis-(1-phenylethyl)-ethane-1,2-diamine has been accomplished by heating (S)-(-)-α-phenylethylamine with 1,2-dichloroethane. This reaction proceeds via a nucleophilic substitution mechanism where the chiral amine displaces the chlorine atoms.

A generalized synthetic scheme for preparing an enantiopure N,N'-dialkylethylenediamine, such as (S,S)-N,N'-dipropylethylenediamine, could involve the reaction of (S,S)-1,2-diaminopropane with a suitable propylating agent. The key is to start with an enantiomerically pure diamine precursor to ensure the stereochemical integrity of the final product.

Table 1: Synthetic Strategies for Chiral Diamine Derivatives

| Synthetic Strategy | Description | Key Features | Potential for this compound |

|---|---|---|---|

| From Chiral Pool | Utilization of enantiomerically pure starting materials such as amino acids or their derivatives. | Readily available chiral precursors; well-established transformations. | High, by selecting an appropriate chiral starting material with the desired carbon backbone. |

| Asymmetric Aza-Michael Addition | Addition of a chiral amine to an α,β-unsaturated carbonyl compound, followed by reduction. | High stereocontrol; formation of new stereocenters. | Applicable, with the potential for high diastereoselectivity. |

| Direct Alkylation of Chiral Diamines | Nucleophilic substitution reaction between an enantiopure diamine and an alkyl halide. | Straightforward; relies on the availability of the chiral diamine precursor. | Direct and efficient if the parent chiral ethylenediamine (B42938) is available. |

Stereoselective Complexation with Metal Centers

Chiral diamines like this compound are excellent ligands for forming coordination complexes with a variety of metal centers. When a chiral diamine coordinates to a metal ion, the stereochemistry of the ligand can influence the geometry and chirality of the resulting metal complex, a phenomenon known as stereoselective complexation. This can lead to the preferential formation of one diastereomer over others.

The coordination of N,N'-disubstituted ethylenediamines to metal ions such as cobalt(III), iron(II), and cadmium(II) has been shown to result in the formation of dinuclear triple helicates. In these structures, the chirality of the diamine ligand can dictate the helicity of the complex doi.orgresearchgate.net. For example, an enantiomerically pure ligand can induce a preferred helicity (P or M) at the metal center doi.orgresearchgate.net.

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of these chiral metal complexes. The CD spectra of trans-dichlorobis(diamine)cobalt(III) complexes, for instance, show distinct signals that are characteristic of the absolute configuration of the chiral diamine ligand oup.com. The Cotton effects observed in the CD spectra arise from the electronic transitions within the chiral metal complex and can be used to assign the absolute configuration of the complex and deduce the stereochemical preferences in its formation acs.org.

The complexation of chiral imines, formed from the reaction of chiral primary amines with an aldehyde, with Fe(II) results in the formation of diastereomeric octahedral complexes that are CD-active. The preferred formation of the Δ-fac isomer in these complexes demonstrates the influence of the ligand's chirality on the coordination geometry acs.org.

Table 2: Characteristics of Stereoselective Complexation

| Metal Ion | Coordination Geometry | Stereochemical Outcome | Analytical Technique |

|---|---|---|---|

| Cobalt(III) | Octahedral | Preferential formation of one diastereomer. | Circular Dichroism (CD) Spectroscopy |

| Iron(II) | Octahedral | Induction of helicity (P or M) in helical complexes. | CD Spectroscopy, NMR Spectroscopy |

| Cadmium(II) | Octahedral/Tetrahedral | Formation of a single diastereomer in some cases. | Electrospray Mass Spectrometry, NMR Spectroscopy |

| Rhodium(III) | Octahedral | Formation of chiral-at-metal complexes. | X-ray Crystallography, CD Spectroscopy |

| Ruthenium(II) | Octahedral | Diastereoselective synthesis of catalyst precursors. | NMR Spectroscopy, X-ray Crystallography |

Applications in Asymmetric Catalysis

Chiral derivatives of this compound are valuable ligands in the field of asymmetric catalysis. Their metal complexes can serve as highly effective catalysts for a variety of enantioselective transformations, including hydrogenation and transfer hydrogenation reactions.

In rhodium-catalyzed asymmetric hydrogenation, chiral diamine ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate. For example, rhodium complexes of chiral N-tosylated 1,2-diphenylethylenediamine have been successfully employed in the asymmetric hydrogenation and transfer hydrogenation of nitrones, yielding chiral hydroxylamines with high enantioselectivity nih.gov. Similarly, rhodium catalysts bearing bisphosphine-thiourea ligands have been used for the asymmetric hydrogenation of unprotected N-H imines, affording chiral amines in high yields and enantiomeric excesses nih.gov.

Ruthenium-catalyzed asymmetric transfer hydrogenation is another area where chiral diamines are extensively used. Ruthenium(II) complexes bearing an unsymmetrical NNN ligand have shown high activity in the transfer hydrogenation of ketones nih.gov. Water-soluble chiral diamines have also been developed for the ruthenium-complex-catalyzed reduction of prochiral ketones in aqueous media, highlighting the potential for green chemistry applications . The use of polymer-supported chiral 1,2-diphenylethylenediamine in asymmetric hydrogenation demonstrates the utility of these ligands in heterogeneous catalysis, allowing for easier catalyst recovery and reuse.

The effectiveness of these catalytic systems relies on the formation of a chiral environment around the metal center, which is dictated by the stereochemistry of the diamine ligand. This chiral pocket then directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Table 3: Applications in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate | Product | Typical Enantioselectivity |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium | N-Tosylated 1,2-diphenylethylenediamine | Nitrones | Chiral Hydroxylamines | Up to >99% ee |

| Asymmetric Hydrogenation | Rhodium | Bisphosphine-thiourea | N-H Imines | Chiral Amines | Up to 95% ee |

| Asymmetric Transfer Hydrogenation | Ruthenium | Unsymmetrical NNN ligand | Ketones | Chiral Alcohols | High |

| Asymmetric Transfer Hydrogenation | Ruthenium | Water-soluble sulfonated 1,2-diphenylethylenediamine | Prochiral Ketones | Chiral Alcohols | Up to 98% ee |

Enantiomeric Separation and Analysis Methodologies

The separation and analysis of the enantiomers of this compound and its derivatives are essential for their application in stereoselective processes. Several chromatographic and electrophoretic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the direct separation of enantiomers. Alternatively, indirect separation can be achieved by derivatizing the racemic diamine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column doi.org.

Gas chromatography (GC) on a chiral stationary phase is another widely used technique for the enantiomeric analysis of volatile chiral compounds. For non-volatile or highly polar compounds like diamines, derivatization is often necessary to improve their volatility and chromatographic behavior. A two-step derivatization process, such as methylation followed by acetylation, can be employed to replace active hydrogens without causing racemization, allowing for successful enantioseparation on a chiral GC column . For secondary amino acids, a derivatization with heptafluorobutyl chloroformate followed by amidation has been shown to be effective for chiral GC-MS analysis nih.gov.

Capillary electrophoresis (CE) offers a high-efficiency separation method for chiral compounds. Enantiomeric resolution in CE can be achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. Charged cyclodextrins have been successfully used for the enantiomeric separation of chiral peptide nucleic acid monomers, which are structurally related to diamines nih.gov. Nonaqueous capillary electrophoresis (NACE) can be particularly useful for the separation of compounds that are sparingly soluble in aqueous solutions nih.gov.

Table 4: Enantiomeric Separation and Analysis Techniques

| Technique | Principle | Key Considerations for this compound | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Selection of an appropriate chiral column is crucial. | Direct separation without derivatization. |

| Indirect HPLC | Separation of diastereomers formed by reaction with a chiral derivatizing agent. | The derivatization reaction must be quantitative and not cause racemization. | Uses standard achiral columns. |

| Chiral GC | Separation on a chiral stationary phase. | Derivatization is likely required to increase volatility and improve peak shape. | High resolution and sensitivity. |

| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the electrolyte. | Optimization of the chiral selector, pH, and buffer composition is necessary. | High efficiency, small sample volume. |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Design

In the context of N,N'-Dipropylethylenediamine, AI and machine learning can be employed to:

Predict Ligand-Protein Interactions: For derivatives of this compound designed for biological applications, AI models can predict binding affinities and identify potential binding sites on target proteins. nih.gov This can significantly streamline the drug discovery process. researchgate.netnih.gov

Optimize Catalyst Performance: Machine learning algorithms can analyze large datasets from catalytic experiments to identify the optimal reaction conditions for catalysts based on this compound derivatives. researchgate.net This includes predicting how modifications to the ligand structure will affect catalytic activity and selectivity. rsc.org

Design Novel Ligands: AI can be used to generate novel derivatives of this compound with desired electronic and steric properties. By learning from existing data, these models can propose new molecular architectures that are likely to exhibit enhanced performance in specific applications. nih.gov

The integration of AI in the design of this compound-based systems promises to reduce the time and cost of research and development, leading to the faster discovery of innovative chemical technologies.

Sustainable Synthesis and Catalysis with this compound Derivatives

The principles of green chemistry are increasingly guiding synthetic methodologies, with a focus on developing environmentally benign and resource-efficient processes. youtube.com this compound and its derivatives are attractive candidates for the development of sustainable chemical processes.

Future research in this area will likely focus on:

Greener Synthetic Routes: Developing synthetic pathways to this compound and its derivatives that utilize renewable starting materials, less hazardous reagents, and minimize waste generation. This could involve exploring biocatalytic methods or employing more efficient catalytic systems.

Catalysis for a Circular Economy: Designing catalysts based on this compound for reactions that are central to a circular economy, such as the conversion of biomass into valuable chemicals or the polymerization of renewable monomers.

Highly Efficient and Selective Catalysis: The use of catalytic reagents is a core principle of green chemistry as it avoids the generation of large amounts of waste associated with stoichiometric reagents. youtube.com Research will continue to focus on developing highly active and selective catalysts from this compound derivatives for a wide range of organic transformations. nih.gov

The development of sustainable synthesis and catalytic applications for this compound derivatives will be crucial for advancing a more environmentally friendly chemical industry.

Exploration of Novel Coordination Modes and Supramolecular Architectures

The ability of this compound to coordinate with metal ions in various ways opens up a vast field of possibilities in coordination chemistry and the construction of complex supramolecular structures. researchgate.netresearchgate.net The coordination behavior of this ligand is fundamental to the properties and applications of its metal complexes.

Key areas of future exploration include:

Unconventional Coordination Geometries: Investigating the formation of metal complexes with unusual coordination numbers and geometries. The flexibility of the this compound backbone allows for the stabilization of unique structural motifs that could lead to novel reactivity. nih.gov

Multimetallic and Cluster Assemblies: Utilizing this compound and its derivatives as building blocks for the synthesis of multinuclear metal complexes and clusters. nih.gov These assemblies can exhibit interesting magnetic, electronic, and catalytic properties that are not accessible with mononuclear complexes. nih.gov

Stimuli-Responsive Supramolecular Systems: Designing supramolecular architectures based on this compound that can respond to external stimuli such as light, temperature, or the presence of specific molecules. These "smart" materials could have applications in sensing, drug delivery, and molecular switching.

The study of novel coordination modes and supramolecular assemblies of this compound is expected to lead to the discovery of new materials with tailored functions and properties. iaea.orgnih.gov

Advanced In-situ Characterization Techniques for Reaction Monitoring

Understanding the intricate details of chemical reactions as they occur is essential for optimizing processes and elucidating reaction mechanisms. Advanced in-situ characterization techniques provide a window into the dynamic changes that take place during a chemical transformation.

For reactions involving this compound and its derivatives, future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. This provides valuable kinetic and mechanistic information.

In-situ X-ray Diffraction and Scattering: These techniques allow for the characterization of the solid-state structure of catalysts and materials under reaction conditions. rsc.orgnih.gov This is particularly important for understanding the behavior of heterogeneous catalysts based on this compound.

In-line Near-Infrared Spectroscopy (NIRS): NIRS can be used for the fast and accurate online monitoring of monomer concentrations during polymerization reactions involving this compound derivatives. nih.gov

The data obtained from these advanced in-situ techniques will be invaluable for developing a deeper understanding of the chemistry of this compound and for optimizing its applications in catalysis and materials science.

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity N,N'-Dipropylethylenediamine?

To synthesize this compound, researchers typically employ alkylation of ethylenediamine with propyl halides or reductive amination of propionaldehyde with ethylenediamine. Key considerations include:

- Reagent stoichiometry : A 2:1 molar ratio of propylating agent to ethylenediamine ensures complete di-substitution.

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency under reflux conditions.

- Purification : Distillation under reduced pressure (e.g., 0.5–1 mmHg, boiling point ~120–140°C) followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Basic: What analytical techniques are optimal for characterizing this compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, methylene protons adjacent to nitrogen appear as triplets (δ ~2.5–3.0 ppm), while propyl chain protons resonate at δ ~0.9–1.6 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 173.2) and fragmentation patterns to verify purity and detect byproducts like N,N-dimethyl analogues .

- Elemental analysis : Validates empirical formula (C₈H₂₀N₂) with <0.3% deviation .

Advanced: How does this compound function as a structure-directing agent (SDA) in zeolite synthesis?

In zeolite frameworks, the compound acts as a template by:

- Steric and electronic effects : Its branched propyl groups direct pore architecture, favoring medium-pore zeolites (e.g., MFI-type).

- Stability under hydrothermal conditions : Post-synthesis analysis (e.g., ¹H NMR of retrieved SDAs after HF digestion) reveals partial transformation into intermediates like N,N'-dimethyl-N,N'-dipropylethylenediamine (DMDP), confirmed via m/z 172.3 in MS .

Methodological note : Combine XRD with NMR/MS to correlate SDA structure with zeolite topology.

Advanced: What computational approaches elucidate this compound’s interaction with metal catalysts?

- Density functional theory (DFT) : Models ligand-metal binding energies (e.g., with Pd or Ni) to predict catalytic activity in cross-coupling reactions.

- Molecular dynamics (MD) : Simulates solvent effects on coordination geometry (e.g., in ethanol/water mixtures).

- Spectroscopic validation : Compare computed ¹H NMR shifts (e.g., δ ~2.7 ppm for NH groups) with experimental data to refine models .

Intermediate: How can researchers assess trace impurities in this compound for sensitive applications?

- Gas chromatography (GC) : Use a DB-5 column (30 m × 0.25 mm) with FID detection; optimize temperature ramping (start at 50°C, 10°C/min to 250°C).

- Ion chromatography (IC) : Detect residual amines (e.g., ethylenediamine) at ppm levels.

- Reference standards : Cross-validate with certified materials (e.g., EP Reference Standards) to ensure accuracy .

Advanced: What mechanistic insights explain this compound’s role in asymmetric catalysis?

- Chiral induction : The ethylenediamine backbone facilitates enantioselective proton transfer in organocatalytic reactions (e.g., aldol condensations).

- Kinetic studies : Monitor reaction rates via in-situ IR spectroscopy; correlate with steric parameters (e.g., A-values of propyl groups).

- Side-reaction mitigation : Use low temperatures (-20°C) and anhydrous conditions to suppress Schiff base formation .

Advanced: How does solvent polarity influence this compound’s reactivity in nucleophilic substitutions?

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of amine groups, accelerating SN2 reactions (e.g., with benzyl bromides).

- Protic solvents (MeOH, H₂O) : Stabilize transition states via hydrogen bonding, favoring SN1 pathways.

- Solvent screening : Use a Kamlet-Taft solvent parameter matrix to optimize dielectric constants (ε) and hydrogen-bond donor/acceptor capacities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.